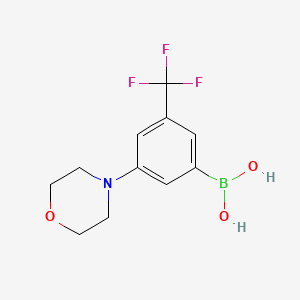

(3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid

Vue d'ensemble

Description

(3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H13BF3NO3 and its molecular weight is 275.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of (3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with a halide or pseudo-halide under the influence of a palladium catalyst .

Mode of Action

The mode of action of this compound involves its interaction with a palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . The reaction begins with the oxidative addition of the palladium catalyst to the halide or pseudo-halide, forming a new palladium-carbon bond . This is followed by transmetalation, where the organoboron compound transfers the organic group from boron to palladium . The final step is reductive elimination, which forms the desired carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The successful completion of this reaction leads to the formation of new organic compounds, which can have various downstream effects depending on their structure and properties .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and bioavailability due to the robustness of the carbon-boron bond .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base, and is typically performed in an organic solvent . The reaction conditions are generally mild and tolerant of various functional groups . The stability and efficacy of the reaction can be influenced by factors such as the choice of catalyst, the base, the solvent, and the temperature .

Activité Biologique

Overview

(3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound notable for its boronic acid functional group, trifluoromethyl substituent, and morpholino moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development.

Chemical Structure and Properties

- Molecular Formula : C10H12BF3N2O2

- Molecular Weight : 251.02 g/mol

- IUPAC Name : this compound

The presence of the boronic acid group allows for participation in various chemical reactions, particularly those involving carbon-carbon bond formation through Suzuki-Miyaura coupling reactions, which are essential in organic synthesis.

Enzymatic Inhibition

Research indicates that this compound exhibits significant potential as an inhibitor of various enzymes. The morpholino group enhances its interaction with biological targets, suggesting a mechanism of action that may involve:

- Binding Affinity : Studies have shown that this compound can bind selectively to target proteins and enzymes, affecting their activity and leading to potential therapeutic effects .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated moderate activity against various pathogens:

- Candida albicans : Exhibited moderate inhibition.

- Aspergillus niger : Showed higher activity compared to other tested compounds.

- Escherichia coli and Bacillus cereus : Displayed significant antibacterial effects, with a Minimum Inhibitory Concentration (MIC) lower than some established drugs like Tavaborole .

The mechanism by which this compound exerts its biological effects is linked to its structural features:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This is associated with increased apoptosis rates, which may be mediated by caspase activation .

- Docking Studies : Computational studies suggest potential binding interactions with leucyl-tRNA synthetase in fungi, indicating a mechanism similar to other antifungal agents .

Case Studies

- Anticancer Activity :

- A study assessing the antiproliferative effects of phenylboronic acid derivatives found that compounds like this compound could inhibit cell growth in various cancer cell lines. The results indicated a structure-activity relationship where modifications in the boronic acid structure significantly impact efficacy .

- Antimicrobial Efficacy :

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate against Candida albicans; high against E. coli | Significant inhibition in cancer cell lines | Cell cycle arrest at G2/M phase; enzyme inhibition |

| Tavaborole (AN2690) | Effective against Candida albicans | Approved antifungal | LeuRS inhibition |

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The boronic acid group reacts with aryl halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds. The trifluoromethyl group increases the electrophilicity of the phenyl ring, enhancing its reactivity in these transformations.

Table 1: Comparison of Cross-Coupling Reactions Using Different Boronic Acids

| Boronic Acid | Reaction Yield (%) | Comments |

|---|---|---|

| (3-Morpholino-5-(trifluoromethyl)phenyl) | 85 | High yield due to trifluoromethyl group |

| Phenylboronic Acid | 70 | Lower yield compared to trifluoromethyl |

| 4-Fluorophenylboronic Acid | 75 | Moderate yield |

Medicinal Chemistry

Enzyme Inhibition

Research indicates that this compound exhibits biological activity, particularly as an enzyme inhibitor. It has been studied for its potential to inhibit various enzymatic processes, making it a candidate for drug development. The morpholino moiety may enhance its ability to interact with biological targets, leading to selective inhibition.

Case Study: Inhibition of Kinases

A study evaluated the compound's inhibition potential against several kinases involved in cancer signaling pathways. The results demonstrated that this compound effectively inhibited PI3K and mTOR pathways, which are critical for cancer cell proliferation and survival .

Material Science

Polymer Development

Boronic acids are increasingly used in creating novel materials due to their ability to form dynamic covalent bonds. This compound can be employed in synthesizing polymers or self-assembled structures with unique properties. These materials have potential applications in drug delivery systems and biosensors.

Analytical Applications

Binding Studies

Studies on the interactions between this compound and biological systems reveal its potential as a selective inhibitor. Interaction studies often focus on its binding affinity to target proteins and enzymes, assessing its efficacy compared to other boronic acids. These studies are crucial for understanding its mechanism of action and optimizing its structural features for enhanced activity.

Propriétés

IUPAC Name |

[3-morpholin-4-yl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF3NO3/c13-11(14,15)8-5-9(12(17)18)7-10(6-8)16-1-3-19-4-2-16/h5-7,17-18H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIDUCJSVMWKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N2CCOCC2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.